molecular formula C10H15NO B14556835 1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine CAS No. 61762-72-9

1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine

Cat. No.: B14556835
CAS No.: 61762-72-9
M. Wt: 165.23 g/mol
InChI Key: GFPKMYZGIGOUQK-UHFFFAOYSA-N
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Description

1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine is an organic compound that features a unique structure with both alkyne and alkene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine typically involves the formation of the enynone system. One common method is the cross-coupling of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually catalyzed by transition metals such as palladium or copper under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-throughput screening can optimize reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

61762-72-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-hex-1-en-4-yn-3-yloxy-N,N-dimethylethenamine

InChI

InChI=1S/C10H15NO/c1-6-8-10(7-2)12-9(3)11(4)5/h7,10H,2-3H2,1,4-5H3

InChI Key

GFPKMYZGIGOUQK-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C=C)OC(=C)N(C)C

Origin of Product

United States

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